N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methoxybenzamide
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Overview
Description
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methoxybenzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a fluorophenoxy group attached to a pyrimidinyl moiety, further connected to a methoxybenzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methoxybenzamide typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the fluorophenoxy group, and subsequent coupling with the methoxybenzamide moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the specific requirements of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often employ reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methoxybenzamide exerts its effects involves interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzenesulfonamide: Shares a similar pyrimidinyl and fluorophenoxy structure but differs in the attached functional group.
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methoxybenzamide: Another variant with slight modifications in the chemical structure.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.
Properties
IUPAC Name |
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3/c1-24-15-8-4-2-6-13(15)17(23)22-12-10-20-18(21-11-12)25-16-9-5-3-7-14(16)19/h2-11H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKNDXNKVDMDNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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